7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Description
7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C26H23ClN6O2 and its molecular weight is 486.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
The compound falls within the broader category of triazolopyrimidine derivatives, which are synthesized through multi-component reactions involving aromatic aldehydes, β-dicarbonyl compounds, and amine sources. These compounds, including structural analogs, have been evaluated for their biological activities. For instance, one study reported the potent synthesis of triazolopyrimidines using the Biginelli protocol, with the synthesized compounds showing antimicrobial and antioxidant activities (Gilava et al., 2020). Another study focused on the synthesis of heteroaromatized triazolopyrimidines, revealing antimicrobial activity for some of the synthesized compounds (El-Agrody et al., 2001).
Antituberculous Activity
Triazolopyrimidine derivatives have been identified as potential antituberculous agents. A study synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, showing promising tuberculostatic activity and providing insights into structure-activity relationships (Titova et al., 2019).
Antimicrobial and Antioxidant Properties
A variety of triazolopyrimidine derivatives have been synthesized and evaluated for antimicrobial and antioxidant properties. These studies underline the potential of triazolopyrimidines in developing new therapeutic agents. For instance, compounds with antimicrobial activity against a range of bacterial strains have been identified, indicating the versatility of triazolopyrimidines in pharmaceutical applications (El-Agrody et al., 2000).
Supramolecular Chemistry
Triazolopyrimidines also play a role in the field of supramolecular chemistry. A study involving pyrimidine derivatives highlighted their use in forming hydrogen-bonded supramolecular assemblies, demonstrating the utility of these compounds beyond biological activities and towards material science applications (Fonari et al., 2004).
properties
IUPAC Name |
7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2/c1-3-35-19-12-10-17(11-13-19)24-31-26-29-16(2)22(25(34)30-18-7-6-14-28-15-18)23(33(26)32-24)20-8-4-5-9-21(20)27/h4-15,23H,3H2,1-2H3,(H,30,34)(H,29,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFAYOKJONHSNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CN=CC=C4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-chlorophenyl)-2-(4-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
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